molecular formula C8H12O2 B14253014 Oct-6-ene-2,3-dione CAS No. 205807-77-8

Oct-6-ene-2,3-dione

Cat. No.: B14253014
CAS No.: 205807-77-8
M. Wt: 140.18 g/mol
InChI Key: LYCOFTODHCHHEM-UHFFFAOYSA-N
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Description

Oct-6-ene-2,3-dione is an organic compound with a bicyclic structure, specifically a bicyclo[321]octane framework This compound is characterized by the presence of two ketone groups at the 2 and 3 positions, and a double bond at the 6 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oct-6-ene-2,3-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,4-benzoquinone with suitable dienophiles under controlled conditions. For instance, a reaction involving 1,4-benzoquinone and dichloromethane can yield the desired bicyclic structure . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the bicyclic framework.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

Oct-6-ene-2,3-dione undergoes various chemical reactions, including:

    Reduction: Reduction reactions can convert the ketone groups to alcohols, altering the compound’s reactivity and properties.

    Substitution: The double bond in the bicyclic structure allows for substitution reactions, where different substituents can be introduced at specific positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce diols. Substitution reactions can introduce halogens or other functional groups, leading to a variety of derivatives.

Scientific Research Applications

Oct-6-ene-2,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as a precursor in various synthetic pathways.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into the compound’s potential therapeutic effects is ongoing, with studies exploring its use in drug development and as a pharmacological tool.

    Industry: this compound is used in the production of specialty chemicals and materials, where its reactivity and structural properties are advantageous.

Mechanism of Action

The mechanism by which Oct-6-ene-2,3-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved in its mechanism of action may include oxidative stress responses and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oct-6-ene-2,3-dione is unique due to its specific bicyclic structure and the presence of both a double bond and two ketone groups. This combination of features gives it distinct reactivity and makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

205807-77-8

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

oct-6-ene-2,3-dione

InChI

InChI=1S/C8H12O2/c1-3-4-5-6-8(10)7(2)9/h3-4H,5-6H2,1-2H3

InChI Key

LYCOFTODHCHHEM-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC(=O)C(=O)C

Origin of Product

United States

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